4-(benzylamino)-2-chloronicotinonitrile
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Overview
Description
4-(benzylamino)-2-chloronicotinonitrile, commonly known as BACN, is a chemical compound that has been extensively studied for its biological and medicinal properties. It is a member of the nicotinonitrile family of compounds that have been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of BACN is not fully understood. However, it has been suggested that BACN may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. BACN has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
BACN has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. BACN has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Advantages and Limitations for Lab Experiments
BACN has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. BACN is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, BACN is also highly toxic and requires careful handling and disposal.
Future Directions
There are several future directions for research on BACN. One potential area of focus is the development of novel BACN derivatives with enhanced biological activity. Another potential area of focus is the investigation of BACN's potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of BACN and its potential in treating a wide range of diseases.
Conclusion:
In conclusion, BACN is a chemical compound that has been extensively studied for its biological and medicinal properties. It has been shown to possess potent anti-inflammatory, analgesic, and anti-cancer activities. BACN has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of BACN and its potential in treating a wide range of diseases.
Synthesis Methods
BACN can be synthesized using a variety of methods, including the reaction of 4-chloronicotinonitrile with benzylamine in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as ethanol or methanol and requires careful control of reaction conditions such as temperature, time, and pH.
Scientific Research Applications
BACN has been extensively studied for its biological and medicinal properties. It has been shown to possess potent anti-inflammatory, analgesic, and anti-cancer activities. BACN has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(benzylamino)-2-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-11(8-15)12(6-7-16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITZANXHXWMHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194142 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzylamino)-2-chloronicotinonitrile |
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